5-(Piperazine-1-carbonyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
piperazin-1-yl(pyrimidin-5-yl)methanone |
InChI |
InChI=1S/C9H12N4O/c14-9(8-5-11-7-12-6-8)13-3-1-10-2-4-13/h5-7,10H,1-4H2 |
InChI Key |
BKABXKPLWMPHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidine Piperazine Carbonyl Conjugates
General Synthetic Routes to Pyrimidine-Piperazine Hybrids
The construction of pyrimidine-piperazine hybrids can be approached through several synthetic pathways, each offering distinct advantages in terms of efficiency, diversity, and scalability. These methods often involve the initial formation of the pyrimidine (B1678525) core, followed by the introduction of the piperazine (B1678402) group, or vice versa.
Cyclization Reactions for Pyrimidine Ring Formation
The foundational step in the synthesis of many pyrimidine derivatives is the construction of the heterocyclic ring itself. Cyclization reactions are a cornerstone of this process, typically involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a species containing an N-C-N fragment, such as an amidine, urea, or guanidine. google.com For instance, the Pinner synthesis and its variations utilize the reaction of β-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines. google.com These classical methods provide a reliable route to a wide array of pyrimidine cores that can be further functionalized.
Condensation Reactions with Amines for Pyrimidine Functionalization
Once the pyrimidine ring is formed, functionalization often involves condensation reactions with amines. This is a common strategy for introducing the piperazine moiety. For example, a pyrimidine bearing a suitable leaving group, such as a halogen or a methylsulfanyl group, can undergo nucleophilic substitution with piperazine or its derivatives. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent, sometimes in the presence of a base to facilitate the reaction. nih.gov
Multicomponent Reactions in Heterocycle Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones, which can then be further modified. google.com More contemporary MCRs can assemble highly substituted pyrimidines from simple starting materials, providing rapid access to diverse chemical libraries. google.com One-pot, three-component syntheses of pyrimidine derivatives have been developed using aldehydes, active methylene (B1212753) compounds, and amidines or ureas, often in aqueous media, highlighting the green chemistry aspects of this approach.
Microwave-Assisted Synthesis Approaches for Efficiency
To enhance reaction rates and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technique has been successfully applied to the synthesis of various pyrimidine derivatives. nih.gov The rapid heating achieved with microwave irradiation can significantly reduce reaction times compared to conventional heating methods, making it an attractive option for high-throughput synthesis. nih.gov
Palladium-Catalyzed Cross-Coupling Methods for Diversification
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized the functionalization of heterocyclic compounds, including pyrimidines. These methods allow for the introduction of a wide range of substituents at various positions on the pyrimidine ring, offering a powerful tool for structural diversification. organic-chemistry.org This enables the synthesis of complex pyrimidine-piperazine conjugates that might be difficult to access through traditional methods.
Strategies for Introducing the Piperazine-1-carbonyl Moiety at Pyrimidine C5
The specific synthesis of 5-(piperazine-1-carbonyl)pyrimidine requires the formation of an amide bond between the C5 position of the pyrimidine ring and a nitrogen atom of the piperazine ring. This is typically achieved by reacting a pyrimidine-5-carboxylic acid derivative with piperazine.
The key intermediate for this transformation is pyrimidine-5-carboxylic acid . Its synthesis can be accomplished through various routes, including the saponification of the corresponding cyano-pyrimidine, which in turn can be prepared from readily available starting materials. google.com For example, 4-amino-5-cyanopyrimidine can be saponified to the carboxylic acid. google.com Alternatively, methods for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters have been developed, which can then be hydrolyzed to the carboxylic acid. nih.gov
Once pyrimidine-5-carboxylic acid is obtained, it must be activated to facilitate the amide bond formation with piperazine. A common approach is the conversion of the carboxylic acid to the more reactive pyrimidine-5-carbonyl chloride . This can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with piperazine in the presence of a base to yield the desired product, (piperazin-1-yl)(pyrimidine-5-yl)methanone.
Alternatively, a wide array of coupling reagents can be employed to directly mediate the amidation of pyrimidine-5-carboxylic acid with piperazine. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acid chloride. This approach is widely used in peptide synthesis and has been successfully applied to the parallel synthesis of pyrimidine-5-carboxamides. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.
Below is a table summarizing potential reagents and intermediates for the synthesis of this compound.
| Starting Material | Intermediate | Reagent for Intermediate Formation | Coupling Reagent for Amidation | Final Product |
| 4-Amino-5-cyanopyrimidine | Pyrimidine-5-carboxylic acid | Sulfuric acid | - | This compound |
| Methyl 3,3-dimethoxypropionate | Methyl pyrimidine-5-carboxylate | Sodium hydride, Methyl formate, Amidinium salt | - | This compound |
| Pyrimidine-5-carboxylic acid | Pyrimidine-5-carbonyl chloride | Thionyl chloride or Oxalyl chloride | - | This compound |
| Pyrimidine-5-carboxylic acid | Activated ester | HATU, HBTU, PyBOP, etc. | Piperazine | This compound |
Amidation Reactions for Carbonyl Linkage Formation
The cornerstone of synthesizing this compound is the formation of an amide bond between a pyrimidine-5-carboxylic acid derivative and piperazine. This transformation is a common and well-understood reaction in organic synthesis.
One prevalent method involves the activation of the carboxylic acid group on the pyrimidine ring, followed by nucleophilic attack by the piperazine nitrogen. For instance, pyrimidine-5-carboxylic acid can be reacted with a coupling agent to form a more reactive intermediate, which is then readily attacked by piperazine. While specific examples for this compound are not detailed in the provided results, the general principle of amide bond formation is a fundamental concept in organic chemistry.
In a related synthesis of quinazolin-4(3H)-one derivatives, a similar amidation was achieved by reacting a precursor with 1-Boc-piperazine in the presence of a base like triethylamine (B128534) (Et3N) in ethanol. acs.org The mixture was heated to reflux, and upon completion, the product was isolated by filtration and purified by recrystallization. acs.org This highlights a common strategy for forming such carbonyl linkages.
Nucleophilic Aromatic Substitution on Pyrimidine Ring
Nucleophilic aromatic substitution (SNA_r) presents an alternative and powerful strategy for constructing pyrimidine-piperazine conjugates. In this approach, a pyrimidine ring bearing a suitable leaving group at the 5-position is reacted with piperazine, which acts as the nucleophile.
The reactivity of the pyrimidine ring towards nucleophilic attack is influenced by the position of the leaving group and the presence of activating groups. Generally, positions C2, C4, and C6 of the pyrimidine ring are more susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. stackexchange.comstackexchange.com Attack at these positions leads to a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atoms. stackexchange.com
While direct SNA_r at the C5 position is less common without strong activation, this pathway can be a viable synthetic route. For instance, the synthesis of various pyrimidine conjugates has been achieved through the nucleophilic substitution of a chlorine atom on the pyrimidine ring. nih.gov In the synthesis of aminoquinoline-pyrimidine hybrids, regioisomers were formed through the reaction of piperazine intermediates with 2,4-dichloropyrimidine. nih.gov This demonstrates the utility of SNA_r in creating C-N bonds between pyrimidines and piperazines.
The choice of solvent and base is crucial for the success of these reactions. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine was carried out in acetonitrile (B52724) under reflux to yield the desired product. nih.gov The presence of an electron-withdrawing group, like a nitro group, can significantly facilitate the substitution reaction. nih.gov
Precursor Synthesis and Intermediate Derivatization for Pyrimidine and Piperazine Moieties
The efficient synthesis of this compound relies on the availability of the key precursors: a pyrimidine-5-carboxylic acid derivative and piperazine.
Pyrimidine Precursors: Pyrimidine-5-carboxylic acid itself is a known compound with the chemical formula C5H4N2O2. sigmaaldrich.com Various synthetic methods exist for the preparation of substituted pyrimidines. organic-chemistry.orgmdpi.com These can involve multicomponent reactions or the cyclization of appropriately functionalized acyclic precursors. mdpi.com For instance, 2-substituted pyrimidine-5-carboxylic esters can be synthesized from the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt with amidinium salts. organic-chemistry.org
Piperazine Precursors: Piperazine is a commercially available starting material. However, in many synthetic schemes, it is necessary to use a protected form of piperazine, such as 1-Boc-piperazine, to control the regioselectivity of the reaction and prevent double addition. acs.org The Boc (tert-butyloxycarbonyl) group can be easily removed later in the synthetic sequence. The synthesis of N-alkylated piperazine derivatives can be achieved through methods like nucleophilic substitution on alkyl halides or reductive amination. mdpi.com
Intermediate derivatization plays a key role in optimizing the synthesis. For example, in the synthesis of pyrimidine-piperazine derivatives, chalcones were first cyclized with thiourea (B124793) to form pyrimidine-2-thiols, which were then methylated before reacting with piperazine. nih.govresearchgate.net This multi-step approach allows for the introduction of various substituents and the fine-tuning of the final product's properties.
Purification Techniques for Synthesized Pyrimidine-Piperazine Conjugates
The purification of the final this compound conjugate is essential to obtain a high-purity product. Common techniques employed for the purification of amide compounds include:
Recrystallization: This is a widely used and effective method for purifying solid organic compounds. researchgate.net The choice of solvent is critical, with polar solvents like ethanol, acetone, acetonitrile, and 1,4-dioxane (B91453) often being suitable for amides. researchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. researchgate.net
Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. nih.gov It is a versatile method that can be applied to a wide range of compounds.
Ion Exchange Chromatography: This method can be used for the purification of amines like piperazine and their derivatives by removing ionic impurities. osti.gov
Distillation, Sublimation: For volatile or sublimable compounds, these techniques can be effective purification methods. researchgate.net
The choice of purification method depends on the physical properties of the synthesized compound, such as its solubility, volatility, and polarity. researchgate.net
Synthetic Yield Optimization and Scalability Considerations
Optimizing the synthetic yield and ensuring the scalability of the process are crucial for the practical application of any synthetic route. Several factors can be adjusted to improve the outcome of the synthesis of this compound.
Key parameters for optimization include:
Reaction Conditions: This includes temperature, reaction time, and the choice of solvent and catalyst. For example, in some pyrimidine syntheses, the use of a base like Na2CO3 was found to be effective for cyclization reactions. nih.gov
Stoichiometry of Reactants: Adjusting the molar ratios of the pyrimidine precursor and piperazine can maximize the formation of the desired product and minimize side reactions. Using an excess of one reactant, such as piperazine, can help drive the reaction to completion. mdpi.com
Catalyst Selection: The use of appropriate catalysts, such as Lewis acids or transition metals, can significantly enhance the reaction rate and yield. nih.gov
Work-up and Purification Procedures: Efficient work-up and purification methods are essential to minimize product loss and obtain a high-purity compound.
For large-scale synthesis, factors such as cost of starting materials, safety of the reaction, and ease of handling become paramount. Developing a scalable process often involves moving from batch to continuous flow reactors and minimizing the use of hazardous reagents and solvents. nih.gov
Preclinical Biological Investigations of 5 Piperazine 1 Carbonyl Pyrimidine and Analogs
In Vitro Biological Activity Assessments
Enzyme Inhibition Studies, e.g., Protein Kinases
Derivatives of the pyrimidine-piperazine core have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
One study focused on furo[2,3-d]pyrimidine-based compounds, which share a similar heterocyclic system. These compounds were designed as potential inhibitors of the Phosphoinositol-3-kinase enzyme alpha (PI3Kα), a key player in oncogenic signaling. The research revealed that piperazinyl furo[2,3-d]pyrimidine-5-carboxylate derivatives incorporating aryloxyacetyl or substituted arylurea/thiourea (B124793) moieties exhibited moderate inhibition of PI3Kα kinase activity, with inhibition percentages ranging from 45% to 69% at a concentration of 10 μM. nih.gov In contrast, phenyl acetamide (B32628) derivatives showed weaker inhibitory activity (11–28%). nih.gov
Another area of interest has been the inhibition of Aurora kinases, which are involved in cell cycle regulation. A series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase. The lead compound, which featured a piperazine (B1678402) moiety, was found to potently inhibit the proliferation of small-cell lung cancer cell lines with high expression of the MYC oncoprotein, showing IC50 values below 200 nM. acs.org
Furthermore, pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). nih.gov For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range. mdpi.com One notable compound exhibited an IC50 of 40 nM against the Her2 enzyme. mdpi.com
The table below summarizes the protein kinase inhibitory activities of selected pyrimidine-piperazine analogs.
| Compound Class | Target Enzyme | IC50 Value | Source |
| Piperazinyl furo[2,3-d]pyrimidine-5-carboxylates | PI3Kα | 45-69% inhibition at 10 μM | nih.gov |
| Pyrimidine-based derivatives | Aurora A Kinase | < 200 nM | acs.org |
| Pyrrolo[2,3-d]pyrimidine derivatives | Her2 | 40 nM | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR2 | 136 nM | mdpi.com |
| Pyrimido[5′,4′:5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one derivative | Lck Kinase | 0.007 µM | researchgate.net |
| 4-Benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines | Lck Kinase | 0.12 nM | researchgate.net |
Receptor Binding Assays, e.g., Adenosine (B11128) Receptors
The structural similarity of pyrimidine-based compounds to endogenous purines has made them attractive candidates for targeting purinergic receptors, such as adenosine receptors. These G-protein coupled receptors are involved in a wide array of physiological processes and are implicated in cardiovascular, inflammatory, and neurological conditions.
Research on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, which feature a piperazine substituent at the 5-position, has demonstrated their affinity for the human A1 adenosine receptor (hA1 AR). These compounds were found to bind to the hA1 AR subtype with affinities in the high nanomolar range. For example, a derivative with a (2-furyl)-methyl group on the piperazine moiety displayed a Ki of 92 nM, while another with a benzyl (B1604629) group had a Ki of 162 nM. nih.gov
Thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperazine and piperidine (B6355638) moieties have also been evaluated for their interaction with adenosine receptors. One such compound, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibited a high binding affinity for the A2A adenosine receptor with a Ki value of 8.62 nM. researchgate.net
In addition to adenosine receptors, analogs have been explored for their activity at other receptor systems. For instance, a series of N-phenylpiperazine analogs were evaluated for their binding affinity to dopamine (B1211576) D2 and D3 receptors. One compound demonstrated a high affinity for the D3 receptor subtype with a Ki value of 1.4 nM and showed over 450-fold selectivity against the D2 receptor. nih.gov
The following table presents the binding affinities of selected pyrimidine-piperazine analogs for various receptors.
| Compound Class | Receptor Target | Ki Value | Source |
| 5-(N4-substituted-piperazin-1-yl)-7-amino-2-phenylpyrazolo[4,3-d]pyrimidines | Human A1 Adenosine Receptor | 92 - 162 nM | nih.gov |
| 2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | Human A2A Adenosine Receptor | 8.62 nM | researchgate.net |
| N-Phenylpiperazine analog | Human D3 Dopamine Receptor | 1.4 nM | nih.gov |
| 2-Fluorophenyl piperazine analog | 5-HT1A Receptor | 14.3 nM | nih.gov |
Cell-Based Functional Assays, e.g., Antiproliferative Activity in Cancer Cell Lines
A significant body of research has focused on the antiproliferative properties of pyrimidine-piperazine derivatives against various human cancer cell lines. These studies have identified several compounds with potent cytotoxic effects.
For example, a series of piperazine-substituted pyranopyridines demonstrated notable antiproliferative activity. One compound, DO11-48, was particularly effective against the K562 leukemia cell line with an IC50 value of 0.5 µM. mdpi.com Other derivatives in this series also showed strong activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. mdpi.com
Indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety have also been synthesized and evaluated. Compounds 6d and 6l were highly potent against A549 lung cancer cells, with IC50 values of 3.59 and 5.58 µM, respectively. nih.gov Furthermore, compounds 5f and 6l showed significant activity against HCT-116 colon cancer cells, with IC50 values of 3.49 and 4.57 µM. nih.gov
Novel furo[2,3-d]pyrimidine (B11772683) derivatives have also been investigated for their anticancer potential. Compounds 7b and 8a from this series displayed the highest antiproliferative activity against the PANC-1 pancreatic carcinoma cell line, with IC50 values of 4.5 µM and 6 µM, respectively. nih.gov
The table below summarizes the antiproliferative activity of various pyrimidine-piperazine analogs against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Source |
| Piperazine-Substituted Pyranopyridine (DO11-48) | K562 (Leukemia) | 0.5 | mdpi.com |
| Piperazine-Substituted Pyranopyridine (DO11-49) | A549 (Lung) | 2.0 | mdpi.com |
| Piperazine-Substituted Pyranopyridine (DO11-49) | HeLa (Cervical) | 1.7 | mdpi.com |
| Indolin-2-one derivative (6d) | A549 (Lung) | 3.59 | nih.gov |
| Indolin-2-one derivative (5f) | HCT-116 (Colon) | 3.49 | nih.gov |
| Furo[2,3-d]pyrimidine derivative (7b) | PANC-1 (Pancreatic) | 4.5 | nih.gov |
| Quinazoline-piperazine derivative (5d) | HepG2 (Liver) | 1.94 | researchgate.net |
| Quinazoline-piperazine derivative (5d) | MCF-7 (Breast) | 3.21 | researchgate.net |
| Pyrido[1,2-a]pyrimidin-4-one derivative (6d) | Colo-205 (Colon) | - | nih.gov |
| 2,4-diaminoquinazoline derivative (8f) | A549 (Lung) | 1.58 | researchgate.net |
| 2,4-diaminoquinazoline derivative (8m) | MCF-7 (Breast) | 1.84 | researchgate.net |
| Indazol-pyrimidine derivative | MCF-7 (Breast) | 1.629 | ekb.eg |
| Pyrimidine-bridged combretastatin (B1194345) derivative | MCF-7 (Breast) | 4.67 | ekb.eg |
Antimicrobial Activity Studies, e.g., Antibacterial and Antifungal Efficacy
The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Pyrimidine-piperazine hybrids have been explored for their potential to combat bacterial and fungal infections.
A study on thiophene-substituted pyrimidine (B1678525) derivatives incorporating a piperazine moiety revealed significant antimicrobial activity. Several compounds in this series demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria at a concentration of 40 μg/mL. nih.govresearchgate.net Specific derivatives also showed notable antifungal activity against species such as Aspergillus niger and Candida albicans at the same concentration. nih.govresearchgate.net
Another study synthesized a series of dicarboxylic acid 2-pyrimidylamides which exhibited in vitro antibacterial activity against E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 500 to 1000 μg/mL. nih.gov Additionally, certain arylpiperazine derivatives have been identified as potent broad-spectrum antimicrobials with MICs between 12.5 and 15.6 μg/mL against clinically relevant bacteria and fungi. nih.gov
The table below provides a summary of the antimicrobial activity of selected pyrimidine-piperazine analogs.
| Compound Class | Microorganism | Activity (MIC/Concentration) | Source |
| Thiophene-substituted pyrimidine-piperazine | Staphylococcus aureus | Good activity at 40 μg/mL | nih.govresearchgate.net |
| Thiophene-substituted pyrimidine-piperazine | Escherichia coli | Good activity at 40 μg/mL | nih.govresearchgate.net |
| Thiophene-substituted pyrimidine-piperazine | Aspergillus niger | Significant activity at 40 μg/mL | nih.govresearchgate.net |
| Thiophene-substituted pyrimidine-piperazine | Candida albicans | Significant activity at 40 μg/mL | nih.govresearchgate.net |
| Dicarboxylic acid 2-pyrimidylamides | E. coli, S. aureus | 500-1000 μg/mL | nih.gov |
| Arylpiperazine derivative | Staphylococcus epidermidis | 12.5-15.6 μg/mL | nih.gov |
| Arylpiperazine derivative | Candida orthopsilosis | 12.5-15.6 μg/mL | nih.gov |
Antiviral Activity Evaluations
The broad biological activity of pyrimidine-piperazine derivatives extends to antiviral applications. Research in this area has identified compounds with efficacy against a range of viruses.
One study identified 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues as novel inhibitors of the Chikungunya virus (CHIKV). The initial lead compound showed an EC50 of 8.68 µM, which was optimized to a more potent derivative (compound 6a) with an EC50 of 3.95 µM and a significantly improved selectivity index. nih.gov
Furthermore, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have been synthesized and evaluated for their antiviral potency. Compounds with a cyclopropylamino group and an aminoindane moiety demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com In contrast, derivatives bearing an N-methylpiperazinyl group were found to be inactive, highlighting the critical role of the substituent at this position for antiviral activity. mdpi.com
Piperazine-substituted pyranopyridines have also shown selective activity against the hepatitis B virus (HBV) by inhibiting the formation of virion particles. nih.govnih.gov Additionally, certain pyrimidine derivatives have demonstrated activity against HIV-1, with some compounds exhibiting EC50 values in the low nanomolar range against wild-type and resistant strains. nih.gov
The antiviral activities of selected pyrimidine-piperazine analogs are summarized in the table below.
| Compound Class | Virus | Activity (EC50) | Source |
| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine analog (6a) | Chikungunya virus (CHIKV) | 3.95 µM | nih.gov |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidine | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | mdpi.com |
| Piperazine-substituted pyranopyridines | Hepatitis B virus (HBV) | Inhibition of virion formation | nih.govnih.gov |
| Pyrimidine derivative | HIV-1 (wild-type) | < 10 nM | nih.gov |
| Pyrimidine derivative (48) | HIV-1 (mutant strain) | 3.43–11.8 nM | nih.gov |
Antioxidant Activity Investigations
Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Several studies have investigated the antioxidant potential of pyrimidine-piperazine derivatives.
A series of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety were screened for their antioxidant activity using DPPH and ABTS radical scavenging assays. One compound, featuring a hydroxyl group, demonstrated the highest antioxidant activity with an IC50 value of 189.42 µmol/L in the DPPH assay. nih.gov
Novel pyrimidine acrylamides have also been evaluated for their antioxidant potential. These compounds generally showed moderate activity in the DPPH assay but were found to be potent inhibitors of lipid peroxidation. mdpi.com For instance, the pyrimidine derivative of (2E,4E)-5-(4-(dimethylamino)phenyl)penta-2,4-dienoic acid exhibited 82% inhibition in a lipid peroxidation assay. mdpi.com
Pyrido[2,3-d]pyrimidine derivatives have been shown to strongly inhibit lipid peroxidation, although their interaction with the DPPH radical was not significant. nih.gov This suggests that different structural features may contribute to different mechanisms of antioxidant action.
The table below presents the antioxidant activities of selected pyrimidine-piperazine analogs.
| Compound Class | Assay | Activity (IC50 / % Inhibition) | Source |
| 1-Aryl/aralkyl piperazine-xanthine derivative | DPPH | 189.42 µmol/L | nih.gov |
| Pyrimidine acrylamide (B121943) derivative | Lipid Peroxidation | 82% inhibition | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivative (2a) | Lipoxygenase (LOX) Inhibition | 42 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative (2f) | Lipoxygenase (LOX) Inhibition | 47.5 µM | nih.gov |
Structure-Activity Relationship (SAR) Analysis of Piperazine-Carbonyl-Pyrimidine Derivatives
The biological activity of piperazine-carbonyl-pyrimidine derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies, which explore the relationship between a compound's three-dimensional structure and its biological function, are crucial for optimizing the therapeutic potential of this class of compounds. Modifications to the pyrimidine core, the piperazine ring, and the connecting carbonyl linker can significantly influence their pharmacological properties.
The pyrimidine ring is a fundamental component of many biologically active molecules, including nucleic acids and various drugs. nih.govjuniperpublishers.com The position and nature of substituents on this heterocyclic core are critical determinants of the biological activity of piperazine-carbonyl-pyrimidine derivatives. nih.gov
Research on various pyrimidine derivatives has demonstrated that even minor alterations to the substitution pattern can lead to substantial changes in efficacy and selectivity. For instance, in a series of pyrimidine derivatives developed as bone anabolic agents, the presence of a 2,4,5-trimethoxy substitution on a phenyl ring attached to the pyrimidine core, along with a 4-bromo substituent on another phenyl ring, was found to be crucial for their osteogenic activity. This highlights the importance of an electron-rich environment on the pyrimidine scaffold for this specific biological effect.
Furthermore, the strategic placement of substituents can be used to fine-tune the molecule's properties. Halogen atoms like chloro, bromo, and fluoro are often incorporated into small molecules to enhance biological activity and improve bioavailability. ic.ac.uk A review of pyrimidine derivatives has concluded that the position of substituents on the pyrimidine nucleus greatly influences their biological activities, which span a wide range including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov
| Analog Series | Key Substituents on Pyrimidine Core | Observed Biological Activity | Reference |
|---|---|---|---|
| Tri-substituted Pyrimidines | 2,4,5-trimethoxy-phenyl and 4-bromophenyl groups | Potent bone anabolic agents | ic.ac.uk |
| General Pyrimidine Derivatives | Varying substitutions at positions 2, 4, 5, or 6 | Wide range of activities including antimicrobial, anticancer, anti-inflammatory | nih.gov |
| Thiophene-substituted Pyrimidines | 4-substituted-6-(thiophen-2-yl) | Antibacterial and antifungal activity | nih.gov |
The piperazine moiety is a common scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as enhanced water solubility and metabolic stability. acs.org Modifications at the N-position of the piperazine ring in piperazine-carbonyl-pyrimidine analogs have a profound impact on their biological activity.
In a study of thiazolo[5,4-d]pyrimidine derivatives, which share a similar structural motif, the nature of the substituent on the piperazine ring significantly affected their affinity for the A2A adenosine receptor. While phenyl and benzyl substitutions were well-tolerated, a longer phenylethyl group or the introduction of a substituent on the phenyl ring led to a decrease in binding activity. mdpi.com Conversely, introducing an ethylamine (B1201723) chain on the piperazine ring resulted in derivatives with higher receptor affinity. mdpi.com
Research on other piperazine-substituted heterocyclic compounds has shown that the presence of an aromatic ring on the piperazine can sometimes reduce activity. nih.gov In a series of antimicrobial pyrimidine derivatives, compounds with N-methylpiperazine and N-phenylpiperazine showed good antibacterial and antifungal activities. nih.gov
Modifying the piperazine ring itself, for instance by replacing it with a piperidine ring, can also lead to significant changes in biological activity. In one study, a piperazine-linked compound showed superior binding affinity compared to its piperidine analogue, indicating a preference for the piperazine linker for that particular biological target. Furthermore, conformationally fixed piperazine analogues, such as chiral bridged piperazines, are of interest in drug design to optimize interactions with biological targets. ic.ac.uk
| Analog Series | Piperazine N-Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine Derivatives | Phenyl or Benzyl | Tolerated, maintained binding affinity | mdpi.com |
| Phenylethyl or substituted Phenyl | Decreased binding activity | mdpi.com | |
| Ethylamine chain | Increased receptor affinity | mdpi.com | |
| Thiophene-substituted Pyrimidines | N-methyl or N-phenyl | Good antibacterial and antifungal activity | nih.gov |
The carbonyl linker connecting the pyrimidine and piperazine moieties is a key structural feature of 5-(piperazine-1-carbonyl)pyrimidine. While direct SAR studies on this specific linker in this exact compound are not widely available, research on analogous structures suggests its importance for biological activity.
In a series of pyrimidine derivatives designed as bone anabolic agents, an amide linker, which contains a carbonyl group, was found to be crucial for their activity. ic.ac.uk This suggests that the carbonyl group may be involved in important interactions with the biological target, such as hydrogen bonding.
The synthesis of related compounds like 2-(piperazine-1-carbonyl)quinazolin-4(3H)-one further underscores the interest in this type of linker in medicinal chemistry. acs.org The replacement of a piperazin-2-one (B30754) ring (which contains a carbonyl group within the ring) with a piperazine ring has been shown to be important for modulating the opiate activities of dermorphin (B549996) analogues. nih.gov This highlights that the presence and positioning of a carbonyl group in proximity to the piperazine ring can significantly influence biological outcomes. In some analogs, shifting the piperazine residue away from the core by an ethylamino linker, thereby removing the direct carbonyl connection, led to improved binding affinity due to increased flexibility. mdpi.com
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the biological activity of a drug. However, there is limited specific information in the public domain regarding the stereochemical considerations for this compound and its direct analogs.
In broader contexts, the importance of stereochemistry in piperazine-containing compounds is recognized. For example, the synthesis of chiral bridged piperazines, which are conformationally restricted, is an area of interest for creating more specific and potent drugs. ic.ac.uk In a study on dermorphin analogues, the configuration of phenylalanine, a chiral amino acid, and the nature of the piperazine-containing ring were found to be important for their opiate activities. nih.gov This indicates that for piperazine derivatives with chiral centers, the specific stereoisomer can have a dramatic effect on biological function. While this compound itself is not chiral, the introduction of substituents on the pyrimidine or piperazine rings could create chiral centers, making stereochemical considerations highly relevant for future drug development efforts.
Early-Stage Preclinical Pharmacokinetic (PK) Considerations (In Silico/In Vitro)
The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in determining its potential for clinical success. Early-stage assessment of these properties, often through in silico (computer-based) and in vitro (laboratory-based) methods, is essential for identifying promising compounds and flagging potential liabilities.
In silico ADME models are valuable tools for predicting the pharmacokinetic properties of compounds before they are synthesized or tested in biological systems. For various pyrimidine and piperazine derivatives, these models have been used to predict properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and drug-likeness. mdpi.comwindows.netnih.govnih.gov
For a series of thiazolo[5,4-d]pyrimidine derivatives, the BOILED-Egg model predicted high gastrointestinal absorption for several compounds, but no BBB permeability. mdpi.com In silico studies on other pyrimidine-5-carbonitrile derivatives also suggested strong gastrointestinal absorption and a lack of BBB permeability, which can be desirable for drugs intended to act peripherally. mdpi.com
In vitro studies provide more direct experimental data on a compound's metabolic fate. Studies on some pyrimidine derivatives have shown high resistance to metabolism by human liver microsomes, suggesting good metabolic stability. researchgate.net The in vitro metabolic characterization of orbitazine, a piperazine-containing compound, identified its metabolizing enzymes and potential for drug-drug interactions. nih.gov Such studies are crucial for understanding how a compound like this compound might be processed in the body. The piperazine ring itself is often incorporated into drug candidates to enhance pharmacokinetic properties, including metabolic stability. acs.org
| Compound Series | ADME Parameter | Finding | Method | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine Derivatives | Gastrointestinal Absorption & BBB Permeability | High GI absorption, no BBB permeability predicted | In silico (BOILED-Egg model) | mdpi.com |
| Pyrimidine-5-carbonitrile Derivatives | Gastrointestinal Absorption & BBB Permeability | Strong GI absorption, no BBB permeability predicted | In silico | mdpi.com |
| Pyrimidine Derivatives | Metabolic Stability | High resistance to metabolism in human liver microsomes | In vitro | researchgate.net |
| Orbitazine (piperazine-containing) | Metabolism | Metabolized by CYP3A4, CYP2C9, and CYP2D6; potential for inhibition of CYP2C8, CYP2D6, and CYP3A4 | In vitro | nih.gov |
Metabolic Stability Assessments
The metabolic stability of a potential drug candidate is a critical parameter evaluated during preclinical development. It provides an early indication of a compound's likely pharmacokinetic profile, specifically its susceptibility to biotransformation by metabolic enzymes. nih.gov This assessment is commonly performed using in vitro systems such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes. nih.govspringernature.com The stability is often expressed as the percentage of the parent compound remaining after a specific incubation period or as the in vitro half-life (t½). nih.gov For pyrimidine derivatives, including those with piperazine moieties, metabolic stability is a key factor that can influence their therapeutic potential. gsconlinepress.comgsconlinepress.com
Investigations into a series of piperazinyl-pyrimidine analogues revealed that structural modifications significantly impact metabolic stability. nih.gov A comprehensive study assessing 55 such analogues in human liver microsomes (HLMs) was conducted to establish a structure-metabolism relationship (SMR). nih.gov This work identified compounds, such as 31b and 34, as potent, safe, and stable lead candidates for further development. nih.gov
Similarly, a study on piperazin-1-ylpyridazines, which are structurally related to piperazinyl-pyrimidines, highlighted the dramatic effect of chemical structure on metabolic clearance. nih.gov One initial compound in the series was found to be rapidly metabolized in both mouse and human liver microsomes, with an extremely short in vitro half-life of approximately 2-3 minutes. nih.gov Through systematic structural modifications, researchers were able to design analogs with vastly improved stability, increasing the half-life by more than 50-fold. nih.gov For instance, compound 29 in this series demonstrated a significantly longer half-life of 113 minutes in mouse liver microsomes and 105 minutes in human liver microsomes. nih.gov
Further research on other pyrimidine derivatives has shown a range of metabolic profiles. In one study, five different pyrimidine derivatives demonstrated high resistance to metabolism in human liver microsomes, with over 97% of the compound remaining after incubation. researchgate.net Three of these compounds (19a , 19b , and 21a ) were exceptionally stable, showing over 99.9% stability. researchgate.net In contrast, another related compound exhibited modest stability in mouse and rat microsomes (27.5% and 16.7% remaining after 120 minutes, respectively) but very high stability in human liver microsomes (72.6% remaining after 120 minutes). researchgate.net
The data from these preclinical investigations underscore the importance of the chemical scaffold in determining metabolic fate. The pyrimidine ring itself can be a site of metabolism, and modifications to attached groups, such as the piperazine ring, can either block or create new metabolic sites, thereby altering the compound's stability. nih.gov
Table of Metabolic Stability Data for Pyrimidine Analogs
| Compound/Analog | Test System | Key Findings | Reference |
| Piperazin-1-ylpyridazine Analog 1 | Mouse/Human Liver Microsomes | Very low stability; t½ ≈ 2-3 min. | nih.gov |
| Piperazin-1-ylpyridazine Analog 29 | Mouse/Human Liver Microsomes | High stability; t½ = 113 min (mouse), 105 min (human). | nih.gov |
| Pyrimidine Derivatives (19a, 19b, 21a) | Human Liver Microsomes | Very high stability; >99.9% of compound remained. | researchgate.net |
| Compound 12 | Mouse Liver Microsomes | Modest stability; 27.5% remained after 120 min. | researchgate.net |
| Compound 12 | Rat Liver Microsomes | Modest stability; 16.7% remained after 120 min. | researchgate.net |
| Compound 12 | Human Liver Microsomes | High stability; 72.6% remained after 120 min. | researchgate.net |
| (S)-5m (Diarylpyrimidine) | Human Liver Microsomes | Good stability reported. | acs.org |
| Arylpiperazine Derivative 17 | Human Liver Microsomes | t½ = 9.25 min. | nih.gov |
| Arylpiperazine Derivative 30 | Human Liver Microsomes | t½ = 9.32 min. | nih.gov |
Molecular Interactions and Mechanistic Studies
Identification of Molecular Targets
Research into 5-(piperazine-1-carbonyl)pyrimidine and its analogues has identified several key molecular targets, ranging from receptors and enzymes involved in cell signaling to essential proteins in pathogens. The versatility of this chemical scaffold allows for modifications that can fine-tune its affinity and selectivity for these targets.
Adenosine (B11128) Receptors (A1, A2A)
Derivatives of the pyrimidine-piperazine scaffold have been extensively investigated as antagonists of adenosine receptors, particularly the A2A subtype, which is a key target in neurodegenerative diseases. While much of the research has focused on fused heterocyclic systems, the structure-activity relationships (SAR) provide insights into the role of the core components.
For instance, pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines bearing arylpiperazine moieties have been developed as potent and selective A2A receptor antagonists. The pyrimidine (B1678525) core is crucial for establishing key interactions within the receptor's binding pocket. Modifications on the piperazine (B1678402) ring and the pyrimidine scaffold have been shown to modulate affinity and selectivity against other adenosine receptor subtypes like A1. One notable example, SCH 58261, a pyrazolo-triazolo-pyrimidine derivative, proved to be a potent and selective A2A antagonist. nih.gov
Similarly, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives containing piperazine and piperidine (B6355638) substituents were designed as human A2A adenosine receptor antagonists. Within this series, compound 11 , which features a 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine structure, demonstrated high binding affinity for the A2A receptor with a K_i_ value of 8.62 nM and acted as an inverse agonist with an IC_50_ of 7.42 nM. researchgate.net These findings underscore the importance of the piperazine-pyrimidine framework in designing potent adenosine receptor modulators.
Receptor Tyrosine Kinases, e.g., Tropomyosin Receptor Kinase (Trk), FMS-like Tyrosine Kinase 3 (FLT3)
The pyrimidine-piperazine scaffold is a recognized pharmacophore for inhibiting various protein kinases, including receptor tyrosine kinases that are critical in cancer progression.
Tropomyosin Receptor Kinase (Trk): The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a core feature in two of the three FDA-approved drugs for cancers with NTRK gene fusions. mdpi.com This scaffold is essential for creating a hinge interaction with the Met592 residue in the kinase domain. mdpi.com Structural modifications have led to compounds with IC_50_ values for NTRK inhibition as low as >0.02 nM. mdpi.com The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has also yielded potent pan-Trk inhibitors. mdpi.com
FMS-like Tyrosine Kinase 3 (FLT3): A series of 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes were identified as potent inhibitors of FLT3, a kinase often mutated in acute myeloid leukemia (AML). rsc.org These compounds showed significant antiproliferative activity against cell lines with both wild-type and mutated FLT3. rsc.org More recently, a potent FLT3 inhibitor, LT-540-717 , which incorporates a piperazine moiety, exhibited an IC_50_ of 0.62 nM and was effective against several acquired FLT3 mutations. nih.gov
Other Protein Kinases
The versatility of pyrimidine-based scaffolds, particularly the fused pyrazolo[1,5-a]pyrimidine system, extends to a wide range of other protein kinases implicated in oncology. nih.govrsc.org
Phosphoinositide 3-kinase delta (PI3Kδ): Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3Kδ. Modifications of the core with benzimidazole (B57391) groups and various amine subunits, including N-tert-butylpiperazine, at the C(2) position were crucial for achieving high potency. The compound CPL302415 emerged as a highly active inhibitor with an IC_50_ of 18 nM for PI3Kδ and demonstrated good selectivity over other PI3K isoforms. nih.gov
Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop inhibitors for CK2. Optimization of these compounds aimed to improve selectivity against other kinases. researchgate.net Additionally, 2,6-disubstituted pyrazine (B50134) derivatives have been identified as dual inhibitors of CK2 and PIM kinases. researchgate.net
Epidermal Growth Factor Receptor (EGFR): Fused pyrimidine systems are well-established as EGFR inhibitors, acting as bioisosteres of the purine (B94841) ring of ATP. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase, with compounds exhibiting IC_50_ values as low as 0.034 µM. nih.gov
B-Raf: Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, a key target in the treatment of melanoma. nih.gov
Mitogen-activated protein kinase kinase (MEK): The inhibitory effects of pyrazolo[1,5-a]pyrimidines on the Raf-MEK-ERK signaling pathway are noted as being particularly relevant for melanoma, suggesting that this scaffold can be optimized for MEK inhibition. nih.govrsc.org
Phosphodiesterase 4 (PDE4): While not a kinase, PDE4 is a critical enzyme in cell signaling. Derivatives based on the thiopyrano[3,2-d]pyrimidine scaffold have been identified as highly selective PDE4B inhibitors, with IC_50_ values in the low nanomolar range. mdpi.com
B-cell lymphoma 6 (BCL6): A pyrazolo[1,5-a]pyrimidine series was identified from a fragment screen as binders to the BCL6 protein. Through structure-based design, including macrocyclization, the binding affinity of these compounds was significantly increased, leading to potent cellular BCL6 inhibitors. researchgate.net
Death-Associated Protein Kinase 1 (DRAK1): To develop selective inhibitors for DRAK1, a member of the "dark kinome," a pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized. This effort led to the development of CK156 , which showed high in vitro potency with a K_D_ of 21 nM and high selectivity. nih.gov
Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[1,5-a]pyrimidine has been established as a viable core for developing potent and selective CDK inhibitors. nih.gov Furthermore, novel CDK2 type II inhibitors have been designed by hybridizing benzofuran (B130515) and piperazine moieties, yielding compounds with IC_50_ values as low as 40.91 nM. researchgate.net
Proto-oncogene Serine/Threonine-Protein Kinase Pim-1 (Pim-1): Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and highly selective inhibitors of Pim-1 kinase. These compounds were shown to inhibit the phosphorylation of the BAD protein in cell-based assays, confirming their mechanism of action. researchgate.net
Tubulin Interactions
While extensive research has been conducted on various pyrimidine derivatives as tubulin inhibitors, specific studies detailing the direct interaction of this compound with tubulin are limited in the publicly available literature. The focus has primarily been on other pyrimidine-based compounds that interact with the colchicine (B1669291) binding site on tubulin.
Antimicrobial Targets, e.g., Penicillin Binding Protein
The pyrimidine-piperazine scaffold is a common feature in compounds developed for their antimicrobial properties. A series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and their N-phenylpiperazine analogues were synthesized and evaluated for their antimicrobial activity. Several of these compounds demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A at a concentration of 40 μg/ml. rsc.orgresearchgate.net The presence of the pyrimidine and piperazine rings, along with other electronegative functionalities, is thought to enhance this activity. researchgate.net
Molecular docking studies have also been employed to investigate the potential of pyrimidine derivatives as inhibitors of Penicillin-Binding Proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. These computational studies suggest that pyrimidine-based compounds can fit within the active site of PBPs, indicating a potential mechanism for their antibacterial effects.
Viral Targets, e.g., SARS-CoV-2 Main Protease
In the search for antiviral agents against COVID-19, the piperazine scaffold linked to various heterocyclic cores, including pyrimidine, has been identified as a promising inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). This viral enzyme is essential for the replication of the virus.
Researchers have discovered both non-covalent and covalent inhibitors based on the piperazine scaffold. A series of covalent inhibitors were designed to bind to the active site of Mpro, with the compound GD-9 being identified as a potent inhibitor with an IC_50_ of 0.18 μM. X-ray co-crystal structures confirmed that GD-9 covalently binds to the catalytic cysteine residue (Cys145) in the active site of the protease. rsc.orgnih.gov
In another study, non-covalent Mpro inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold were developed. The optimized compound, GC-14 , inhibited Mpro with high potency (IC_50_ = 0.40 μM) and showed excellent antiviral activity in cell-based assays. nih.gov Further optimization led to compounds like GC-78-HCl with an Mpro inhibitory IC_50_ of 0.19 μM. These findings highlight the potential of piperazine-pyrimidine derivatives as effective antiviral agents targeting the SARS-CoV-2 main protease.
Interactive Data Tables
Table 1: Inhibitory Activity of Piperazine-Pyrimidine Derivatives against Various Kinases
| Compound/Series | Target Kinase | IC_50_ / K_i_ / K_D_ | Reference |
|---|---|---|---|
| LT-540-717 | FLT3 | 0.62 nM (IC_50_) | nih.gov |
| CPL302415 | PI3Kδ | 18 nM (IC_50_) | nih.gov |
| CK156 | DRAK1 | 21 nM (K_D_) | nih.gov |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR-TK | 0.034 µM (IC_50_) | nih.gov |
| Benzofuran-piperazine 9h | CDK2 | 40.91 nM (IC_50_) | researchgate.net |
Table 2: Inhibitory Activity of Piperazine Derivatives against SARS-CoV-2 Main Protease (Mpro)
| Compound | Inhibition Type | IC_50_ | Reference |
|---|---|---|---|
| GD-9 | Covalent | 0.18 μM | nih.gov |
| GC-14 | Non-covalent | 0.40 μM | nih.gov |
| GC-78-HCl | Non-covalent | 0.19 μM | |
Ligand-Target Binding Modes and Interaction Analysis
The binding of this compound to a biological target is a multifaceted process governed by a combination of specific intermolecular forces. The molecule's structure, featuring a pyrimidine ring, a piperazine ring, and a carbonyl linker, allows for a variety of interactions that contribute to the stability of the ligand-target complex.
Hydrogen bonds are critical for the specificity and affinity of ligand-target interactions. The structure of this compound offers several sites for forming these crucial bonds. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. ias.ac.in Similarly, the carbonyl oxygen is a strong hydrogen bond acceptor. The piperazine ring contains a secondary amine, where the N-H group can serve as a hydrogen bond donor, and the other nitrogen atom can act as an acceptor. nih.gov
In studies of related pyrimidine-piperazine derivatives, these groups have been shown to form significant hydrogen bonding networks within protein active sites. For instance, the piperazine N-H often interacts with the side chains of acidic amino acids like aspartate or glutamate, or with the backbone carbonyls of the protein. The pyrimidine nitrogens can form hydrogen bonds with a variety of amino acid side chains that can act as donors.
Table 1: Potential Hydrogen Bonding Sites in this compound
| Molecular Moiety | Atom/Group | Type of Interaction |
| Pyrimidine Ring | Nitrogen atoms | Hydrogen Bond Acceptor |
| Carbonyl Group | Oxygen atom | Hydrogen Bond Acceptor |
| Piperazine Ring | N-H group | Hydrogen Bond Donor |
| Piperazine Ring | Nitrogen atom | Hydrogen Bond Acceptor |
The conformational flexibility of a ligand is crucial for its ability to adapt to the specific geometry of a binding site. The piperazine ring in this compound typically adopts a chair conformation to minimize steric strain. nih.gov This flexible ring can undergo conformational changes upon binding to optimize its interactions with the target protein.
Signaling Pathway Modulation
The specific signaling pathways modulated by this compound would depend on its biological target. Given that this specific compound is not extensively studied, we can infer potential activities from related pyrimidine-piperazine structures. Derivatives with these core motifs have been investigated as inhibitors or modulators of various key signaling molecules.
For example, compounds with a pyrimidine-piperazine framework have been evaluated as:
EGFR/COX-2 Inhibitors: Some pyrimidine-5-carbonitrile derivatives have shown activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), suggesting a role in cancer-related signaling pathways. nih.gov These compounds were found to induce apoptosis and block the cell cycle in cancer cell lines. nih.gov
Adenosine A2A Receptor Inverse Agonists: Piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been identified as potent inverse agonists of the adenosine A2A receptor, which is involved in various physiological processes, including the modulation of cyclic AMP levels. researchgate.net
PI3Kδ Inhibitors: Pyrazolo[1,5-a]pyrimidine derivatives bearing a piperazine moiety have been developed as selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the signaling pathways of immune cells. nih.gov
Brassinosteroid Biosynthesis Inhibitors: Certain 5-substituted pyrimidine derivatives have been shown to inhibit the biosynthesis of brassinosteroids in plants, affecting their growth and development pathways. nih.gov
Computational and Structural Elucidation Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the chemical identity and structural features of 5-(piperazine-1-carbonyl)pyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For derivatives of this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to assign the chemical environment of each atom.
¹H NMR: In the ¹H NMR spectrum of pyrimidine (B1678525) derivatives, the protons on the pyrimidine ring typically appear as distinct signals in the aromatic region (δ 6.0-9.5 ppm). nih.govchemicalbook.com For instance, in related pyrimidine-carboxamide structures, the pyrimidine ring protons can be observed as singlets or multiplets depending on their substitution pattern. nih.gov The protons of the piperazine (B1678402) ring usually exhibit signals in the upfield region (δ 2.5-4.0 ppm), often as multiplets due to the chair or boat conformation of the ring. nih.gov The N-H proton of the piperazine, if present, would appear as a broad singlet that can be exchanged with D₂O.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide linkage is typically observed in the downfield region (δ 160-170 ppm). mdpi.com Carbons of the pyrimidine ring resonate in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the electronic effects of the substituents. mdpi.com The carbon atoms of the piperazine ring generally appear in the range of δ 40-60 ppm. nih.gov
Detailed analysis of NMR data from closely related pyrimidine-piperazine hybrids allows for the confident assignment of the signals for this compound. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Derivatives
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference/Notes |
| Pyrimidine-H2 | ~9.1 | ~158 | Based on substituted pyrimidines. nih.gov |
| Pyrimidine-H4/H6 | ~8.8 | ~157 | Based on substituted pyrimidines. nih.gov |
| Piperazine-H (axial) | ~3.6 | ~45 | Typical range for piperazine protons. nih.gov |
| Piperazine-H (equatorial) | ~2.8 | ~45 | Typical range for piperazine protons. nih.gov |
| Carbonyl-C | - | ~165 | Characteristic for amide carbonyls. mdpi.com |
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, several characteristic absorption bands are expected. nih.govresearchgate.net
A strong absorption band corresponding to the C=O stretching vibration of the amide group is anticipated in the region of 1630-1680 cm⁻¹. researchgate.net The C-N stretching vibrations of the pyrimidine and piperazine rings would likely appear in the 1350-1200 cm⁻¹ range. nih.govresearchgate.net Aromatic C-H stretching vibrations of the pyrimidine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring would be observed in the 2950-2800 cm⁻¹ region. nih.govchemicalbook.com The N-H stretching vibration of the secondary amine in the piperazine ring would give rise to a band in the 3500-3300 cm⁻¹ region. chemicalbook.com
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference/Notes |
| N-H Stretch (Piperazine) | 3500 - 3300 | Medium | chemicalbook.com |
| C-H Stretch (Aromatic) | > 3000 | Variable | nih.gov |
| C-H Stretch (Aliphatic) | 2950 - 2800 | Medium | chemicalbook.com |
| C=O Stretch (Amide) | 1680 - 1630 | Strong | researchgate.net |
| C=N, C=C Stretch (Pyrimidine) | 1600 - 1450 | Medium to Strong | nih.gov |
| C-N Stretch | 1350 - 1200 | Medium | nih.govresearchgate.net |
Mass Spectrometric Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. nih.govsapub.org
The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for pyrimidine-piperazine derivatives involve the cleavage of the amide bond and the fragmentation of the piperazine ring. sapub.orgpreprints.org The study of these fragmentation patterns helps in the structural elucidation of novel derivatives. sapub.org
X-ray Crystallography for Precise Structural Determination
Molecular Modeling and Docking Studies
Computational methods, particularly molecular modeling and docking, are invaluable for predicting the biological activity of molecules like this compound by simulating their interaction with protein targets.
Ligand-Protein Docking for Binding Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govmdpi.combenthamscience.com For derivatives of this compound, docking studies have been performed against various protein targets, including enzymes and receptors implicated in diseases like cancer and viral infections. nih.govmdpi.comnih.gov
These studies help in identifying the key amino acid residues in the binding pocket that interact with the ligand. nih.gov The binding affinity, often expressed as a docking score or binding energy, can be calculated to rank different derivatives and guide the design of more potent compounds. nih.gov For example, docking studies on similar pyrimidine derivatives have shown that the pyrimidine and piperazine moieties can form crucial hydrogen bonds and hydrophobic interactions with the active site of proteins like c-Met kinase and the main protease of SARS-CoV-2. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations for Complex Stability and Interaction
Molecular dynamics (MD) simulations have proven to be an invaluable tool for examining the stability of complexes involving this compound derivatives and their biological targets. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the binding process and the stability of the resulting complex.
In a notable study, MD simulations were employed to investigate the interaction between a chiral pyrimidinyl-piperazine carboxamide derivative, specifically compound 21c , and α-glucosidase, an enzyme targeted in the treatment of type 2 diabetes. The simulations demonstrated that the complex formed between compound 21c and α-glucosidase maintained a stable and consistent binding pose throughout the simulation period. nih.gov This stability is a key indicator of a potent and effective inhibitor.
The strength of this interaction was further quantified using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. This analysis revealed that the binding energy of the S-configuration of compound 21c was approximately 11 kcal/mol lower than its R-configuration counterpart, confirming the superior binding affinity of the S-enantiomer. nih.gov Such detailed energy calculations are crucial for understanding the stereoselectivity of drug-receptor interactions.
The primary interactions governing the stability of these complexes were identified as hydrophobic interactions. nih.gov The ability of MD simulations to dissect the contributions of different types of interactions provides critical guidance for the rational design of new and more potent inhibitors. The stability of a ligand-protein complex under physiological conditions is a critical factor for its potential as a drug candidate, and MD simulations offer a robust method for assessing this. nih.govnih.gov
| Parameter | Finding | Significance |
| Complex Stability | The 21c/α-glucosidase complex showed high stability with a consistent binding pose. nih.gov | Indicates a potentially effective and lasting inhibitory interaction. |
| Binding Energy (MM-GBSA) | The S-configuration of compound 21c had a binding energy ~11 kcal/mol lower than the R-configuration. nih.gov | Explains the observed higher activity of the S-enantiomer and highlights stereospecificity. |
| Key Interactions | Hydrophobic interactions were identified as the key factor for the observed activity. nih.gov | Provides a clear direction for future structural modifications to enhance binding affinity. |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like this compound. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, orbital energies, and other electronic properties that govern a molecule's reactivity and interactions.
Methods such as Density Functional Theory (DFT) are commonly used to optimize the geometry of molecules and to calculate a range of electronic descriptors. nih.gov For pyrimidine and its derivatives, quantum chemical methods like the Hartree-Fock (H-F) and the outer valence Green function (OVGF) methods have been used to obtain input data for calculating properties such as electron-impact ionization cross-sections. nih.gov
These calculations allow for the determination of crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.
The process of solving the equations in quantum chemical calculations is iterative. It begins with an initial guess of the electronic configuration and proceeds until convergence is reached, yielding the orbital energies and coefficients that describe the molecular orbitals. youtube.com This detailed electronic information is invaluable for predicting how a molecule will interact with other molecules, including biological targets.
| Computational Method | Application | Key Outputs |
| Density Functional Theory (DFT) | Geometry optimization and calculation of electronic descriptors. nih.gov | Optimized molecular structure, electronic properties. |
| Hartree-Fock (H-F) / OVGF | Calculation of electronic structure data for ionization cross-section studies. nih.gov | Orbital binding energies, electron affinities. |
| General Quantum Calculations | Determination of HOMO and LUMO energies. researchgate.net | HOMO-LUMO gap, insights into chemical reactivity and stability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug design, as it can predict the activity of new, unsynthesized molecules and identify the key structural features that influence their potency. nih.gov
The development of a robust QSAR model involves several key steps. First, a dataset of molecules with known activities is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govnih.gov A variety of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can include lipophilic, geometric, steric, and electronic descriptors. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to create the QSAR model by correlating the descriptors with the observed biological activity. nih.gov For instance, in the development of QSAR models for inhibitors of the SARS coronavirus main protease, a dataset of ketone-based covalent inhibitors was used to generate models with high predictive capability. nih.gov
The ultimate goal of QSAR is to provide insights that can guide the design of new compounds with enhanced activity. nih.gov By identifying the descriptors that have the most significant impact on activity, chemists can strategically modify the molecular structure to optimize its biological effect.
| QSAR Modeling Step | Description | Example |
| Dataset Selection | A set of molecules with known biological activities is chosen. nih.govnih.gov | A series of 29 ketone-based covalent inhibitors of SARS-CoV-1 3CLpro. nih.gov |
| Descriptor Calculation | Various physicochemical properties of the molecules are calculated numerically. nih.gov | Lipophilic, geometric, steric, and electronic descriptors are determined. nih.gov |
| Model Building | Statistical methods are used to correlate descriptors with activity. nih.gov | Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques. nih.gov |
| Model Validation | The predictive ability of the model is assessed using a separate test set of molecules. nih.govnih.gov | A test set of 7 molecules was used to validate a model for SARS-CoV inhibitors. nih.gov |
Future Directions and Research Gaps
Exploration of Novel Synthetic Methodologies for Pyrimidine-Piperazine-Carbonyl Scaffolds
The development of efficient and innovative synthetic routes is paramount to accelerating drug discovery. For pyrimidine-piperazine-carbonyl scaffolds, future research will likely focus on several key areas. One promising avenue is the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrimido[1,2-a]pyrimidine derivatives. researchgate.net This technique offers the potential for shorter reaction times and improved yields compared to conventional heating methods. researchgate.net
Furthermore, the exploration of one-pot synthesis protocols and the use of novel catalysts are expected to streamline the production of these complex molecules. researchgate.netnih.gov Research into ultrasound-assisted cyclization reactions has also shown promise in facilitating the formation of pyrimidine-based compounds in significantly less time than traditional methods. nih.gov The development of new synthetic strategies is crucial for creating diverse libraries of compounds for biological screening. nih.govresearchgate.net
Development of More Potent and Selective Biological Agents
A primary goal in drug development is the creation of molecules with high potency and selectivity for their intended biological targets, thereby minimizing off-target effects. For derivatives of 5-(piperazine-1-carbonyl)pyrimidine, this involves designing compounds that can effectively interact with specific enzymes, receptors, or signaling pathways implicated in disease.
Researchers are actively exploring the synthesis and biological evaluation of novel piperazine (B1678402) derivatives of various heterocyclic systems, such as flavones and pyrimidines, as potent anti-inflammatory and antimicrobial agents. nih.govnih.gov For instance, certain piperazine-containing flavone (B191248) derivatives have demonstrated significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Similarly, pyrimidine-incorporated piperazine derivatives have shown promising antibacterial and antifungal activities. nih.gov The aim is to identify compounds with enhanced therapeutic indices, offering a better balance between efficacy and safety. nih.gov
Advanced In Vitro and Ex Vivo Models for Biological Activity
To better predict the clinical efficacy of novel compounds, there is a growing need for more sophisticated preclinical models. Future research will likely involve the use of advanced in vitro and ex vivo systems that more accurately mimic human physiology. This includes the use of three-dimensional (3D) cell cultures, organoids, and patient-derived tissues.
These models can provide more relevant data on a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. For example, the evaluation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in various in vitro assays has been used to assess their potential as antioxidant, anti-diabetic, anti-Alzheimer's, anti-arthritic, and anti-cancer agents. nih.gov Such studies are crucial for selecting the most promising candidates for further development.
Deepening Mechanistic Understanding at the Molecular Level
A thorough understanding of how a drug molecule interacts with its target at the molecular level is essential for rational drug design. Future investigations will focus on elucidating the precise mechanisms of action of this compound derivatives. This will involve a combination of techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling.
By visualizing the binding interactions between a compound and its target protein, researchers can make informed decisions about how to modify the chemical structure to improve its affinity and selectivity. This molecular-level insight is critical for optimizing lead compounds and overcoming challenges such as drug resistance.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Class
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process. tijer.orgmednexus.orgmdpi.com For pyrimidine-piperazine-carbonyl scaffolds, these technologies can be applied at various stages, from target identification to lead optimization. nih.govnih.gov
Q & A
Q. What protocols validate the selectivity of this compound for a target enzyme over related isoforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
